N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Description
N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound that belongs to the class of benzamides Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-14-6-2-3-7-15(14)25-19(27)13-5-1-4-8-17(13)30-18-10-9-12(20(22,23)24)11-16(18)26(28)29/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGLKMRMWMOHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration: Introduction of the nitro group into the aromatic ring using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Bromination: Introduction of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: Formation of the benzamide linkage through a coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with similar structures have been investigated for their potential as pharmaceuticals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the compound.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide would depend on its specific application. In medicinal chemistry, similar compounds may act by interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of the trifluoromethyl group can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: Similar structure with a chlorine atom instead of bromine.
N-(2-bromophenyl)-2-[2-nitro-4-(methyl)phenoxy]benzamide: Similar structure with a methyl group instead of trifluoromethyl.
Uniqueness
N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical and physical properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
